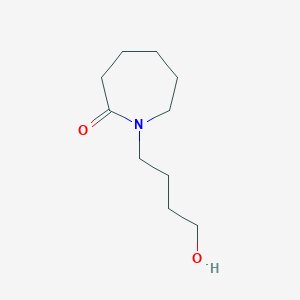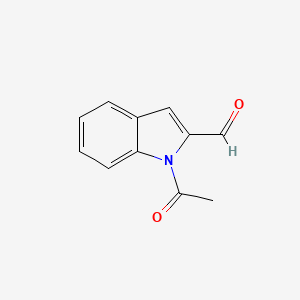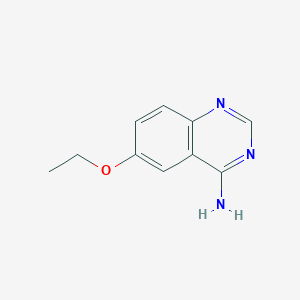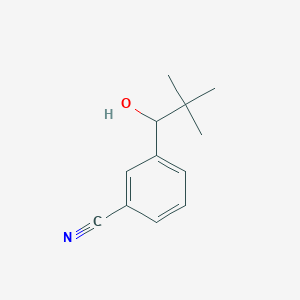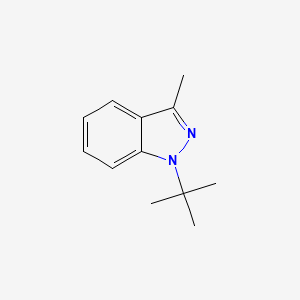![molecular formula C10H8N4 B11907103 1H-Imidazo[4,5-h]quinolin-5-amine CAS No. 35313-62-3](/img/structure/B11907103.png)
1H-Imidazo[4,5-h]quinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[4,5-h]quinolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The presence of both nitrogen atoms in the imidazole ring and the quinoline structure endows this compound with unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Imidazo[4,5-h]quinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-nitro-4-chloroquinoline with an amine in a suitable solvent such as tetrahydrofuran can yield the desired imidazoquinoline compound . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1H-Imidazo[4,5-h]quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using zinc and ammonium formate, can convert nitro groups to amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[4,5-h]quinolin-5-amine involves its interaction with molecular targets such as toll-like receptors (TLR7 and TLR8). Upon binding to these receptors, the compound activates signaling pathways that lead to the production of cytokines, including interferons and other pro-inflammatory molecules . This activation enhances the immune response, making it effective in antiviral and anticancer therapies.
Comparación Con Compuestos Similares
1H-Imidazo[4,5-h]quinolin-5-amine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-c]quinolin-4-amine: This compound also acts as a TLR agonist but has different substitution patterns that affect its activity.
1-Isobutyl-1H-imidazo[4,5-c]quinoline: Known for its use in topical treatments for skin conditions, this compound has a different side chain that influences its pharmacokinetics.
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine: Another TLR agonist with variations in its alkyl side chain, affecting its potency and efficacy.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and medical applications.
Propiedades
Número CAS |
35313-62-3 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
3H-imidazo[4,5-h]quinolin-5-amine |
InChI |
InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14) |
Clave InChI |
PTVWBEBGSFGHHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=C2N)NC=N3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



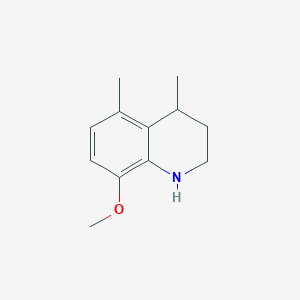

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

